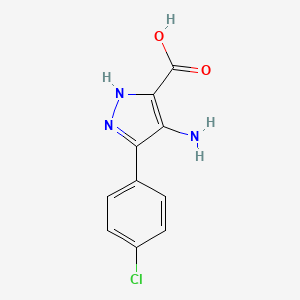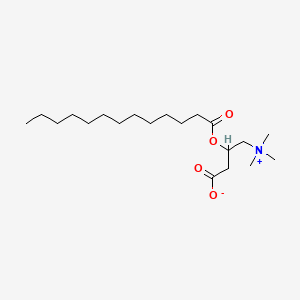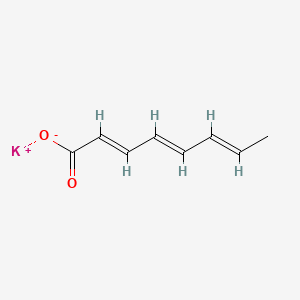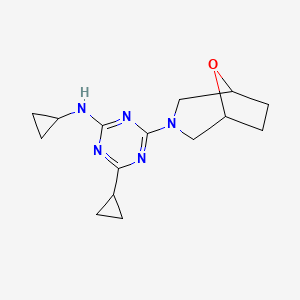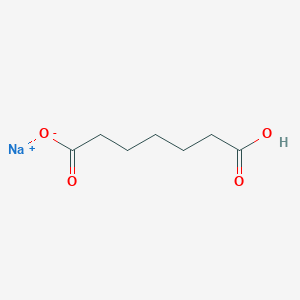
Monosodium pimelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monosodium pimelate can be synthesized through the neutralization of pimelic acid with sodium hydroxide. The reaction typically involves dissolving pimelic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and concentration of reactants to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Monosodium pimelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pimelic acid derivatives.
Reduction: Reduction reactions can convert it back to pimelic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different pimelate salts.
Major Products: The major products formed from these reactions include various pimelate derivatives, which can be used in further chemical synthesis or as intermediates in biochemical pathways.
Applications De Recherche Scientifique
Monosodium pimelate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of biotin (vitamin B7), which is essential for various metabolic processes.
Biology: It plays a role in the biosynthesis of biotin in microorganisms and plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in metabolic disorders.
Industry: It is used in the production of biotin supplements and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
Monosodium pimelate exerts its effects primarily through its role in the biosynthesis of biotin. It serves as a precursor in the biotin synthesis pathway, where it undergoes enzymatic transformations to form biotin. The key enzymes involved in this pathway include pimeloyl-CoA synthetase and biotin synthase. These enzymes facilitate the conversion of this compound into biotin, which is then utilized in various metabolic processes.
Comparaison Avec Des Composés Similaires
Monosodium Adipate: Another dicarboxylic acid salt with similar properties but a different carbon chain length.
Monosodium Glutarate: Similar in structure but with a five-carbon chain instead of seven.
Monosodium Succinate: A four-carbon dicarboxylic acid salt with different applications.
Uniqueness: Monosodium pimelate is unique due to its specific role in biotin biosynthesis. While other dicarboxylic acid salts have their own applications, this compound’s involvement in the production of an essential vitamin sets it apart. Its seven-carbon chain structure also provides distinct chemical properties that are leveraged in various biochemical and industrial processes.
Propriétés
Numéro CAS |
6142-21-8 |
|---|---|
Formule moléculaire |
C7H11NaO4 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
sodium;7-hydroxy-7-oxoheptanoate |
InChI |
InChI=1S/C7H12O4.Na/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+1/p-1 |
Clé InChI |
UJAXDXQEWRJGKO-UHFFFAOYSA-M |
SMILES canonique |
C(CCC(=O)O)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





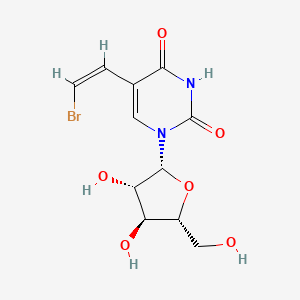
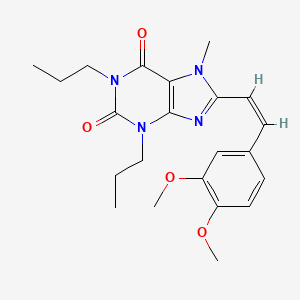
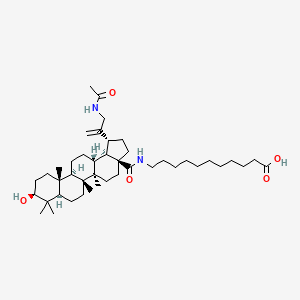

![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
